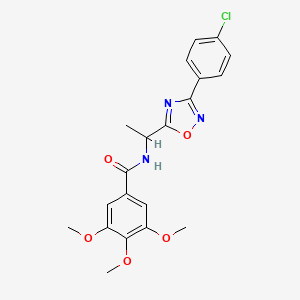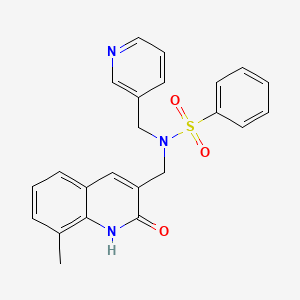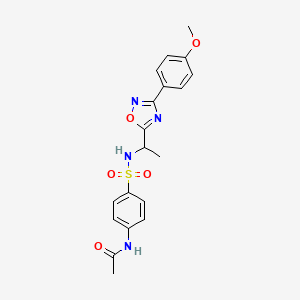
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)ethyl)-3,4,5-trimethoxybenzamide, commonly known as COTB, is a chemical compound that has attracted significant interest in the field of scientific research. This compound has been found to possess a range of biochemical and physiological effects that make it a promising candidate for use in various research applications. In Additionally, we will list several future directions for research on this compound.
Mécanisme D'action
The mechanism of action of COTB is not yet fully understood. However, it is believed that COTB exerts its effects by modulating various signaling pathways within cells. For example, COTB has been found to inhibit the activity of the NF-κB pathway, which is a key regulator of inflammation. Additionally, COTB has been found to inhibit the activity of the PI3K/Akt pathway, which is a key regulator of cell survival and proliferation.
Biochemical and Physiological Effects:
COTB has been found to have a range of biochemical and physiological effects. For example, COTB has been found to inhibit the production of various inflammatory cytokines, such as TNF-α and IL-6. Additionally, COTB has been found to induce apoptosis in cancer cells, which is a process of programmed cell death that is important for preventing the growth and spread of cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using COTB in lab experiments is its specificity. COTB has been found to have a high degree of specificity for its target pathways, which makes it a useful tool for studying these pathways in detail. Additionally, COTB has been found to have relatively low toxicity, which makes it a relatively safe compound to work with. However, one limitation of using COTB in lab experiments is its relatively low solubility in water, which can make it difficult to work with in certain experimental settings.
Orientations Futures
There are several future directions for research on COTB. One area of research that is particularly promising is the development of COTB-based therapies for the treatment of various diseases. Additionally, further research is needed to fully understand the mechanism of action of COTB and to identify any potential side effects or toxicity issues associated with its use. Finally, there is a need for further research to optimize the synthesis and formulation of COTB to make it more accessible for use in various research applications.
Méthodes De Synthèse
The synthesis of COTB involves the reaction of 3,4,5-trimethoxybenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with N-(2-aminoethyl)-3-(4-chlorophenyl)-1,2,4-oxadiazole-5-carboxamide to form COTB. The yield of this reaction is typically around 70-80%.
Applications De Recherche Scientifique
COTB has been found to have a range of scientific research applications. One of the most promising of these is its potential as a therapeutic agent for the treatment of various diseases. For example, COTB has been found to have anti-inflammatory effects, which makes it a potential candidate for the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, COTB has been found to have anticancer effects, which makes it a potential candidate for the treatment of various types of cancer.
Propriétés
IUPAC Name |
N-[1-[3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl]-3,4,5-trimethoxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O5/c1-11(20-23-18(24-29-20)12-5-7-14(21)8-6-12)22-19(25)13-9-15(26-2)17(28-4)16(10-13)27-3/h5-11H,1-4H3,(H,22,25) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KSOYPQIWAZBLGT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=NC(=NO1)C2=CC=C(C=C2)Cl)NC(=O)C3=CC(=C(C(=C3)OC)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.8 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




![N-cyclohexyl-2-[N-(2-phenylethyl)benzenesulfonamido]acetamide](/img/structure/B7693125.png)



![methyl 2-{4-[(2,4,6-trimethylphenyl)sulfamoyl]phenoxy}acetate](/img/structure/B7693141.png)





